N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” is a compound that contains a triazolo[4,3-a]pyrazine nucleus . This nucleus is part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are present in a number of drug classes due to their ability to bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . In one method, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine is substituted with different amines and triazole-2-thiol . Another method involves the use of Cbz-protected piperazinones, which are cyclized and then deprotected by hydrogenation on Pd/C .
Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C15H13F2N5O2, with an average mass of 333.293 Da and a monoisotopic mass of 333.103729 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be studied using various techniques. For instance, the synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .
Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial and Antifungal Properties : The synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has been reported, with some compounds showing promising antibacterial activities. This highlights the potential of these compounds in developing new antimicrobial agents (A. El-Agrody et al., 2000).
- Synthesis of Furo[3,2-b]pyrrole Derivatives : Research on 8-ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine synthesis reveals its process and antibacterial activity evaluation, suggesting its utility in antibacterial drug development (Ivana Zemanov et al., 2017).
- Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized, showing significant antitumor and antimicrobial effects. This indicates the compound's potential in cancer therapy and infection control (S. Riyadh, 2011).
- Herbicidal Activity : Compounds with structures similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide have been prepared and found to possess excellent herbicidal activity, suggesting their use in agriculture to manage weed growth (M. Moran, 2003).
- Adenosine A2A Receptor Antagonists : Furanyl derivatives, including compounds related to the specified chemical, have been studied as adenosine A2A receptor (A2AR) antagonists, indicating potential applications in neurological disorders (Camila Muñoz-Gutiérrez et al., 2016).
Future Directions
The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity , and these compounds could potentially play a role in this development.
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to inhibit the growth of cells by interacting with different target receptors . For instance, some triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases .
Biochemical Pathways
The specific biochemical pathways affected by This compound Related compounds have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis, respectively .
Result of Action
The molecular and cellular effects of This compound Similar compounds have demonstrated antiproliferative activities against various cancer cell lines .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-20-13-11-17-16-10(18(11)6-5-14-13)8-15-12(19)9-4-3-7-21-9/h3-7H,2,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXNFKJUBXJDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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